molecular formula C9H9NO5 B1332236 Methyl 2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 61873-93-6

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Cat. No.: B1332236
CAS No.: 61873-93-6
M. Wt: 211.17 g/mol
InChI Key: SPCRIUSIYZYZKN-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetic acid and contains both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of methyl 2-(4-oxo-3-nitrophenyl)acetate.

    Reduction: Formation of methyl 2-(4-hydroxy-3-aminophenyl)acetate.

    Substitution: Formation of methyl 2-(4-alkoxy-3-nitrophenyl)acetate.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with different positioning of the hydroxyl and nitro groups.

    Methyl 2-(4-hydroxyphenyl)acetate: Lacks the nitro group, leading to different chemical reactivity and applications.

    Methyl 2-(4-nitrophenyl)acetate: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCRIUSIYZYZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363025
Record name methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61873-93-6
Record name methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitric acid (69% by weight, 16M, 20 ml) was added dropwise to a solution of methyl (4-hydroxyphenyl)acetate [from step 2] (50.0 g, 0.3 mole) in acetic acid (500 ml), maintaining the temperature of the reaction below 15° C. by external cooling. (An induction period was observed for this reaction.) Once gas chromatographic analysis had confirmed that the reaction was complete, the mixture was carefully quenched into water (21) with vigorous stirring. An emulsion formed which subsequently crystallised. After filtration, washing with water and drying, the desired product was obtained as a yellow powder.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of methyl 4-hydroxyphenylacetate (10.0 g) in acetic acid (55 ml) was added nitric acid (22.1 ml) at 0° C. The reaction mixture was stirred at 0° C. for 2 hours. After warmed to 20° C., the reaction mixture was diluted with water (200 ml) and precipitated crystals were collected. The crystals were dissolved in chloroform, and the solution was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was recrystallized from a mixture of chloroform and hexane to give methyl 4-hydroxy-3-nitrophenylacetate (9.3 g) as yellow crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl-2-(4-hydroxyphenyl)acetate (2.0 g, 12.0 mmol) was dissolved in acetic acid (15 ml) and nitric acid (60-62%, 1.27 g, 12.1 mmol) was added at RT. The reaction mixture was stirred for 30 minutes at RT, poured into ice water (100 ml) and extracted with EA. The organic phase was dried over MgSO4, the solvent removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=4:1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Methyl 4-hydroxyphenylacetate (49.8 g, 0.3 mol) was dissolved in glacial acetic acid (500 ml) and the resultant solution was cooled to below 15° C. Concentrated nitric acid (40 ml) was added slowly and the reaction mixture was sired until completion and then poured onto a mixture of ice and water. The precipitated solid was filtered, washed with ice cold water and dried to give methyl 4-hydroxy-3-nitrophenylacetate (51.2 g) as a yellow solid.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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